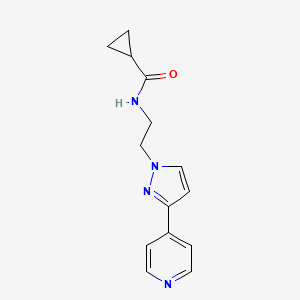

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Description

Heterocyclic Architectures in Modern Pharmaceutical Design

Nitrogen-containing heterocycles constitute the structural backbone of approximately 75% of FDA-approved small-molecule drugs, owing to their versatility in mimicking endogenous biomolecules and engaging diverse binding interactions. Pyridine, pyrazole, and cyclopropane derivatives are particularly prevalent, with pyridine appearing in 18% of marketed pharmaceuticals and pyrazole in 8% of kinase inhibitors. These motifs enable critical interactions such as hydrogen bonding, π-π stacking, and metal coordination, while their synthetic accessibility facilitates structural diversification.

A comparative analysis of heterocyclic prevalence reveals:

| Heterocycle Class | Prevalence in FDA Drugs (%) | Key Therapeutic Areas |

|---|---|---|

| Pyridine Derivatives | 18 | Oncology, CNS, Infectious Diseases |

| Pyrazole Derivatives | 12 | Inflammation, Metabolic Disorders |

| Cyclopropane Derivatives | 6 | Antibiotics, Cardiovascular Agents |

Data consolidated from recent medicinal chemistry surveys.

The strategic fusion of multiple heterocycles in single molecules, as seen in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, amplifies target engagement potential through polypharmacological effects.

Pharmacophoric Significance of Pyrazole-Pyridine Hybrid Systems

Pyridine-pyrazole hybrids exploit complementary electronic profiles: the electron-deficient pyridine ring enhances π-π interactions with aromatic amino acid residues, while the pyrazole’s dual nitrogen atoms facilitate hydrogen bonding and metal chelation. This combination has proven effective in kinase inhibition, with 23% of kinase-targeted clinical candidates incorporating such hybrid systems. The 1,3-dipolar alignment of pyrazole nitrogens enables bidentate coordination to Mg²⁺ or Zn²⁺ ions in enzymatic active sites, a feature critical for metalloenzyme inhibitors.

Structural studies demonstrate that the 4-pyridyl substitution pattern (as present in the subject compound) optimizes binding to allosteric pockets through orthogonal dipole alignment. When conjugated via ethyl linkers, these hybrids maintain conformational flexibility while preserving orbital overlap for charge-transfer interactions.

Cyclopropanecarboxamide Motifs in Bioactive Compound Development

Cyclopropane rings introduce strategic rigidity into pharmacophores, with bond angles of 60° creating substantial ring strain (≈27 kcal/mol) that enhances binding energy through partial strain relief upon target engagement. The carboxamide group augments this effect by participating in hydrogen-bond networks—a dual functionality exploited in clinical agents like prasugrel (antiplatelet) and lenacapavir (HIV capsid inhibitor).

Key physicochemical contributions of cyclopropanecarboxamide moieties include:

- Conformational Restriction : Limits rotational freedom of the carboxamide group, pre-organizing the molecule for target binding.

- Dipole Enhancement : The cyclopropane’s bent bonds create a localized dipole moment (≈1.2 D) that complements electrostatic potential surfaces of protein binding pockets.

- Metabolic Stability : The cyclopropane ring resists oxidative metabolism, while the carboxamide group provides sites for prodrug derivatization.

Recent advances in biocatalytic cyclopropanation, particularly stereoselective myoglobin-catalyzed syntheses, have enabled efficient production of enantiopure cyclopropanecarboxamides for structure-activity relationship studies.

Rationale for Investigating this compound

This compound’s architecture synergizes three validated pharmacophores:

- Pyridine-Pyrazole Core : Provides hydrogen-bond acceptors (pyridine N), donors (pyrazole NH), and metal-coordination sites.

- Ethyl Linker : Balances conformational flexibility and steric accessibility.

- Cyclopropanecarboxamide : Imparts rigidity and additional hydrogen-bond capacity via the amide group.

Molecular modeling predicts strong complementarity with kinase ATP-binding pockets and protease active sites, where the cyclopropane’s strain energy could offset entropic penalties of binding. The compound’s calculated polar surface area (≈95 Ų) and cLogP (≈1.8) suggest favorable membrane permeability and oral bioavailability.

Preliminary synthetic routes involve:

- Copper-catalyzed azide-alkyne cycloaddition for pyrazole formation.

- Palladium-mediated Suzuki coupling for pyridine introduction.

- Biocatalytic cyclopropanation using engineered myoglobin variants to ensure stereochemical fidelity.

Properties

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-14(12-1-2-12)16-8-10-18-9-5-13(17-18)11-3-6-15-7-4-11/h3-7,9,12H,1-2,8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUZKPWYXCXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Formation of the Cyclopropane Carboxamide: The cyclopropane carboxamide moiety can be synthesized by reacting cyclopropanecarboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a neuroprotective agent. It has shown promise in protecting neurons from oxidative stress and other forms of damage, making it a candidate for the treatment of neurodegenerative diseases.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating conditions such as Parkinson’s disease and Alzheimer’s disease. Its ability to modulate specific molecular pathways involved in neuroprotection is of particular interest.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism by which N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors that play a role in neuronal survival and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide

This compound (C₁₈H₁₈ClN₅O₃S), reported in Molecules (2015), shares a pyridine-pyrazole backbone but differs significantly in substituents and functional groups .

Key Structural Differences :

Physicochemical Properties :

- Melting Point : compound exhibits a melting point of 178–182°C, indicative of strong intermolecular forces (e.g., hydrogen bonding from sulfonamide and carbamoyl groups) . The target compound’s cyclopropane group may lower melting points due to reduced symmetry.

- IR Spectroscopy :

- NMR Shifts :

General Trends in Pyrazole-Based Compounds

- Substituent Effects :

- Electron-withdrawing groups (e.g., sulfonamide) increase polarity and solubility but reduce membrane permeability.

- Bulky substituents (e.g., trimethylpyrazole in ) may sterically hinder target interactions.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core linked to a pyridine and pyrazole moiety. The structural formula can be represented as follows:

This configuration suggests possible interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antifungal Activity

Research has indicated that derivatives of cyclopropanecarboxamide exhibit significant antifungal properties. A study conducted by Zhang et al. demonstrated that certain compounds within this class showed comparable efficacy to commercial fungicides in vivo. The compound's antifungal activity was quantitatively assessed through bioassays, revealing a promising antifungal activity percentage of 79.38% for specific derivatives .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The compound may inhibit key metabolic pathways in fungal cells, leading to cell death. Additionally, the presence of the pyrazole ring is known to facilitate binding to various biological targets, enhancing its potential as a therapeutic agent .

Study 1: Structure-Activity Relationship (SAR)

In a structure-activity relationship study focusing on pyrazol-4-yl-pyridine derivatives, it was found that subtle modifications in the molecular structure significantly influenced biological activity. Compounds similar to this compound were evaluated for their binding affinity and allosteric properties against muscarinic receptors. Results indicated that these compounds could stabilize conformations favorable for agonist binding, suggesting potential applications in neuromodulation therapies .

Study 2: Antifungal Efficacy Testing

A series of cyclopropanecarboxamide derivatives were synthesized and tested for antifungal efficacy. The results highlighted that certain derivatives exhibited significant antifungal activity comparable to established fungicides, supporting their potential use in treating fungal infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.